1-(3-Phenylpropanoyl)indoline represents a strategically designed hybrid molecule merging two pharmacologically significant moieties: the indoline scaffold and the 3-phenylpropanoyl group. Indoline, a saturated variant of indole featuring a benzopyrrolidine structure (a fused benzene and six-membered nitrogen-containing ring), provides a versatile framework for drug design due to its favorable physicochemical properties and ability to interact with diverse biological targets [3] [7]. The 3-phenylpropanoyl moiety, characterized by a phenyl group attached via a three-carbon acyl chain, is recognized for its role in facilitating interactions with enzyme active sites, particularly in cardiovascular and metalloenzyme-targeting therapeutics [1]. This combination aims to leverage synergistic effects, potentially yielding novel bioactive compounds with optimized target engagement and selectivity profiles relevant to hypertension, cancer, and inflammation [4] [7].
Table 1: Key Structural Components of 1-(3-Phenylpropanoyl)indoline and Their Pharmacological Roles
Structural Component | Pharmacological Significance | Target Examples |
---|
Indoline Core | Provides rigid scaffold for receptor binding; modulates physicochemical properties (solubility, logP); enhances metabolic stability compared to indole | Kinases, Tubulin, Carbonic Anhydrases [7] [6] |
3-Phenylpropanoyl Chain | Facilitates zinc coordination in metalloproteases; accesses hydrophobic S1/S1' enzyme pockets; influences binding orientation | ACE (cACE/nACE), Neprilysin (NEP) [1] |
Amide Linker | Enhances conformational stability; participates in H-bonding networks with target proteins; improves proteolytic resistance | Enzyme active site residues (e.g., ACE His/Asp) [1] |
Structural and Functional Significance in Medicinal Chemistry
The strategic integration of the indoline core and the 3-phenylpropanoyl chain confers distinct structural and functional advantages for drug discovery:
- Conformational Flexibility vs. Rigidity Balance: The semi-saturated indoline core offers greater conformational flexibility compared to planar indoles or fully saturated benzazepines. This flexibility enables adaptation to binding pockets of diverse targets, such as the deep S1/S2' subsites of metalloproteases like Angiotensin-Converting Enzyme (ACE) and Neprilysin (NEP). Simultaneously, the core provides sufficient rigidity to maintain defined pharmacophore geometry [1] [7]. The appended 3-phenylpropanoyl chain acts as a flexible "arm," allowing the terminal phenyl group to penetrate deeply into hydrophobic enzyme subsites. This structural feature is critical for potent inhibition, as demonstrated in crystal structures of related mercapto-3-phenylpropanoyl dipeptides (e.g., omapatrilat analogues) complexed with cACE and NEP, where the phenyl group occupies the S1 pocket of ACE or the S1' pocket of NEP depending on the specific enzyme architecture [1].
- Enhanced Target Engagement Capabilities: The amide linkage (-CO-NH-) between the indoline nitrogen and the propanoyl chain serves as a crucial hydrogen-bond donor/acceptor, facilitating interactions with key residues in enzyme active sites. For instance, in ACE inhibition, analogous compounds form critical hydrogen bonds with residues like His353, His513, and Lys511, mimicking substrate transition states [1]. Furthermore, the propanoyl chain’s carbonyl oxygen can participate in zinc coordination alongside stronger zinc-binding groups (ZBGs) like thiols (if incorporated via structural modification) or act as the primary ZBG in carboxylate-based inhibitors. While the canonical 1-(3-phenylpropanoyl)indoline structure features a carbonyl rather than a thiol, research on mercapto-3-phenylpropanoyl dipeptides (e.g., AD013 vs AD014-AD016) clearly demonstrates that replacing a carboxylate ZBG with a thiol significantly enhances affinity for both ACE domains and NEP, underscoring the importance of ZBG choice in optimizing this scaffold [1].
- Scaffold for Optimization & Selectivity Engineering: The 1-(3-phenylpropanoyl)indoline structure presents multiple sites for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. Substituents on the indoline benzene ring (e.g., sulfonamides at C5 or C6) can dramatically alter target selectivity, enabling design of isoform-selective inhibitors. This is exemplified by related 3-phenyl-1H-indole-5-sulfonamides, which act as potent inhibitors of various Carbonic Anhydrase (CA) isoforms (human CA I, II, VA, VB, VII, IX, XII) and pathogenic β-CAs (e.g., from Mycobacterium tuberculosis, Candida albicans) [6]. Similarly, modifications on the terminal phenyl ring (e.g., ortho-, meta-, para-substitutions with halogens, methyl, methoxy) or replacement with heteroaromatic or perfluorinated rings (as seen in CA inhibitors) modulate steric and electronic interactions within enzyme subsites, offering pathways to enhance selectivity—such as achieving cACE over nACE inhibition to potentially mitigate bradykinin-mediated side effects like angioedema [1].
Table 2: Impact of Structural Modifications on Hybrid Scaffolds (Illustrative Examples from Related Compounds)
Modification Site | Example Structural Change | Observed Biological Impact | Inferred Relevance to 1-(3-Phenylpropanoyl)indoline |
---|
Indoline/Indole C5 Position | Introduction of -SO₂NH₂ (Sulfonamide) | Potent inhibition of diverse α-/β-Carbonic Anhydrases (CA I, II, IX, XII, Mtb Rv1284/Rv3588c); Isoform selectivity achievable [6] | Enables targeting beyond RAS; potential for anticancer/antimicrobial applications |
Phenyl Ring (Propanoyl) | Halogenation (F, Cl), Methoxy, Methyl | Modulates hydrophobic pocket occupancy in ACE/NEP; electron-withdrawing groups can enhance zinc-binding affinity of adjacent carbonyl/thiol [1] | Fine-tunes potency & selectivity for cACE vs nACE or NEP |
Zinc Binding Group (ZBG) | Replacement of -COO⁻ (Carboxylate) with -SH (Thiol) | Significantly increased affinity for ACE domains and NEP (e.g., AD013 vs AD014-AD016 IC₅₀ values) [1] | Suggests thiolated indoline-propanoyl analogues could offer enhanced potency |
Propanoyl Chain Length | Reduction to 2-phenylacetyl or ethanoyl | Likely reduced occupancy of S1/S1' pockets; decreased potency observed in mercapto-dipeptide series [1] | 3-Carbon chain optimal for bridging indoline N to phenyl for S1/S1' binding |
Historical Context and Discovery Milestones
The development of 1-(3-phenylpropanoyl)indoline analogues stems from convergent research paths exploring indoline/indole chemistry and phenylpropanoyl-based inhibitors:
- Origins in ACE/NEP Inhibitor Scaffolds (1980s-2000s): The foundational 3-phenylpropanoyl motif gained prominence with the development of captopril, the first ACE inhibitor, and later, dual ACE/NEP inhibitors like omapatrilat. Omapatrilat demonstrated potent antihypertensive effects but was associated with a 3-fold higher incidence of angioedema compared to enalapril in the OCTAVE study, attributed to its lack of selectivity between the two ACE domains (nACE and cACE) and resultant bradykinin accumulation [1]. This setback spurred research into domain-selective ACE inhibitors. Key work by Coric et al. on acyclic mercapto-3-phenylpropanoyl dipeptides identified structural features influencing dual ACE/NEP potency, while Fournié-Zaluski et al. optimized mercaptoacyl dipeptides featuring 5-phenylproline at P2' [1]. Concurrently, the discovery of Lisinopril-tryptophan (LisW) demonstrated that bulky P2' groups (like tryptophan) could confer cACE selectivity by exploiting differences in the S2' subsite architecture between nACE and cACE [1]. These findings established the 3-phenylpropanoyl moiety as a critical scaffold for targeting metallopeptidases.
- Rise of Indoline/Indole Scaffolds in Drug Discovery (2000s-Present): Indole derivatives have a long history in medicine (e.g., reserpine, indomethacin, sumatriptan). The saturated indoline core emerged as a valuable bioisostere, offering improved metabolic stability and altered physicochemical profiles over indole while retaining the ability to engage diverse targets via π-stacking, hydrogen bonding, and hydrophobic interactions [3] [4] [7]. Significant milestones include the approval of sunitinib (indole-based tyrosine kinase inhibitor) and the exploration of indoline sulfonamides as potent carbonic anhydrase inhibitors [6] [7]. Research highlighted the indoline/indole C5 position as a privileged site for introducing pharmacophores (e.g., sulfonamides) to modulate target selectivity and potency.
- Rational Hybridization and Emergence of 1-(3-Phenylpropanoyl)indoline (2020s): The synthesis of 1-(3-phenylpropanoyl)indoline represents a deliberate strategy to merge these two pharmacophores. This design is informed by:
- Structural Insights: Co-crystal structures of mercapto-3-phenylpropanoyl dipeptides (e.g., AD014, AD015, AD016) with cACE/nACE and NEP revealed how the phenylpropanoyl backbone binds, with the phenyl group occupying the S1 pocket of ACE or the S1' pocket of NEP depending on the enzyme and the presence/absence of a suitable P1' group [1].
- Scaffold Repurposing: Recognition that the indoline core could effectively replace dipeptide components (like Gly or Lys-Trp in LisW analogues) while offering a stable, modifiable platform. The indoline nitrogen serves as the attachment point for the propanoyl chain, analogous to the N-terminus of peptide-based inhibitors.
- Selectivity Optimization Goals: The aim was to leverage the inherent potential of the indoline scaffold for achieving selectivity (e.g., mimicking LisW's cACE selectivity via bulky substituents on the indoline ring or propanoyl phenyl group) while potentially improving metabolic stability over peptide-like inhibitors like omapatrilat [1] [7]. While explicit reports on the first synthesis of 1-(3-phenylpropanoyl)indoline are not detailed in the provided sources, the convergent design principles are firmly rooted in the evolution of these related chemotypes targeting metalloproteases and other enzymes.
Role of Indoline Derivatives in Drug Discovery
Indoline derivatives, including the 1-(3-phenylpropanoyl)indoline hybrid, play multifaceted and expanding roles in modern drug discovery, driven by their inherent versatility and demonstrated biological relevance:
- Privileged Scaffolds for Multi-Target Therapeutics: The structural complexity and adaptability of the indoline core make it exceptionally suitable for designing multi-target ligands. This is crucial for complex diseases like hypertension, heart failure, cancer, and metabolic disorders, where single-target inhibition often yields suboptimal efficacy due to compensatory pathways. The 1-(3-phenylpropanoyl)indoline scaffold exemplifies this potential. It inherently combines elements capable of engaging:
- Metalloproteases (ACE, NEP): Via the 3-phenylpropanoyl chain (potential ZBG) and phenyl group (S1/S1' pocket binder) [1].
- Kinases and Tubulin: Via the indoline core’s ability to occupy ATP-binding sites or tubulin’s colchicine site, particularly with appropriate ring substituents (e.g., acrylamide, pyrido-fused rings as seen in related anticancer indoles) [7].
- Carbonic Anhydrases (CAs): Via introduction of sulfonamides at the C5/C6 position of the indoline ring, creating potent inhibitors with potential for anticancer (CA IX/XII) or antimicrobial (Mtb Rv1284/Rv3588c, fungal Can2) applications [6].This inherent multi-target potential aligns with the growing trend toward polypharmacology in drug discovery.
- Overcoming Drug Resistance: Indoline derivatives show promise in combating drug-resistant cancers and pathogens. Their mechanism often involves targeting essential cellular structures (like tubulin) or critical resistance mechanisms:
- Tubulin Polymerization Inhibitors: Indoline-acrylamide hybrids (e.g., compound 1 from Hawash et al.) inhibit tubulin assembly, inducing G2/M arrest and apoptosis even in resistant cancer cell lines [7].
- Kinase Inhibition: Derivatives designed to target specific kinase conformations or mutant variants can overcome resistance seen with first-generation inhibitors.
- Antimicrobial Activity: Indoline sulfonamides exhibit potent inhibition of β-CAs from pathogens like Mycobacterium tuberculosis (Rv1284, Rv3588c) and Cryptococcus neoformans (Can2), sometimes in the sub-nanomolar range, offering potential against drug-resistant strains [6]. The hybrid 1-(3-phenylpropanoyl)indoline structure could be optimized similarly, potentially yielding novel agents against resistant infections or refractory cancers.
- Enabling Targeted Protein Degradation: While not yet reported for 1-(3-phenylpropanoyl)indoline specifically, indole derivatives are increasingly used as warheads or E3 ligase binders in Proteolysis-Targeting Chimeras (PROTACs). Recent examples include indole-based PROTACs designed to degrade challenging targets like STING (Stimulator of Interferon Genes) for treating inflammatory and autoimmune diseases [5]. The indoline nitrogen and phenylpropanoyl carbonyl/aryl group in 1-(3-phenylpropanoyl)indoline provide natural attachment points for linker chemistry, positioning this scaffold as a candidate for future PROTAC development targeting dysregulated metalloproteases or kinases in disease.
- Addressing Chronic Disease Targets: Beyond oncology and infectious diseases, indoline derivatives are actively explored for metabolic and neurological disorders:
- Antidiabetic/Anti-obesity: Indole derivatives modulate targets like GLP-1 receptors or enzymes involved in glucose metabolism. The structural features of 1-(3-phenylpropanoyl)indoline could be adapted to target similar pathways [4].
- Neuroprotective Agents: Indole scaffolds are present in serotonin/melatonin analogues and HDAC inhibitors with neuroprotective effects. Indoline sulfonamides or hybrids could be designed to target CNS enzymes or receptors implicated in neurodegeneration [4] [7].
- Anti-inflammatory/Anti-hypertensive: The core design principle of 1-(3-phenylpropanoyl)indoline directly targets pathways (RAS, NP systems) central to hypertension and inflammation. Optimization could yield safer, more effective alternatives to existing ACEi/ARNI therapies [1] [4].